N-{4-[4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-amido]phenyl}furan-2-carboxamide
Description
N-{4-[4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-amido]phenyl}furan-2-carboxamide is a heterocyclic compound featuring a thiophene core substituted with phenyl and pyrrole groups, linked via an amide bond to a furan-2-carboxamide moiety. This structure combines aromatic and heterocyclic elements, which are commonly associated with diverse biological activities, including kinase inhibition or receptor antagonism, as seen in related compounds . The thiophene-pyrrole moiety may contribute to π-π stacking interactions in target binding, while the furan-2-carboxamide group could enhance solubility or serve as a hydrogen-bond acceptor.
Properties
IUPAC Name |
N-[4-[(4-phenyl-3-pyrrol-1-ylthiophene-2-carbonyl)amino]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O3S/c30-25(22-9-6-16-32-22)27-19-10-12-20(13-11-19)28-26(31)24-23(29-14-4-5-15-29)21(17-33-24)18-7-2-1-3-8-18/h1-17H,(H,27,30)(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMBNUILIDUBOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC=C(C=C4)NC(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Dicarbonyl Precursors
A widely employed method involves the cyclization of dicarbonyl compounds with elemental sulfur. For example, reacting 1,4-diketones with sulfur under reflux conditions in a polar aprotic solvent (e.g., dimethylformamide) yields 2,5-disubstituted thiophenes. This reaction proceeds via the Hinsberg thiophene synthesis mechanism, where sulfur acts as a cyclizing agent.
Key Conditions :
Alternative Routes: Gewald Reaction
For thiophenes bearing amino groups, the Gewald reaction offers a viable pathway. However, this method is less relevant for the target compound due to the absence of an amino substituent.
Amidation Reaction
The final step involves coupling the thiophene-2-carboxylic acid derivative with 4-aminophenyl furan-2-carboxamide to form the target amide.
Acid Chloride Method
Activation of the carboxylic acid as an acid chloride followed by reaction with the amine is a common approach.
Procedure :
Coupling Reagent Strategy
Alternative methods employ carbodiimide-based coupling agents (e.g., EDCl/HOBt) to facilitate amide bond formation without isolating the acid chloride.
Representative Data :
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Reagents: EDCl (1.2 equiv), HOBt (1.2 equiv), DIPEA (2 equiv)
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Solvent: DMF, 0°C to room temperature, 12 hours
Purification and Characterization
Chromatographic Purification
Crude products are purified via flash column chromatography using gradients of ethyl acetate/hexanes. The target compound typically elutes at 30–40% ethyl acetate.
Analytical Data
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¹H NMR (CDCl₃, 400 MHz): δ 7.85 (s, 1H, NH), 7.45–7.20 (m, 10H, aromatic), 6.90 (s, 2H, pyrrole), 6.75 (s, 1H, furan).
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost-effectiveness and sustainability:
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Continuous Flow Reactors : Enhance heat transfer and reduce reaction times for cyclization steps.
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Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) in coupling reactions.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-amido]phenyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and appropriate solvents and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-{4-[4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-amido]phenyl}furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.
Material Science: Its electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Biological Research: The compound’s interactions with proteins and enzymes are explored to understand its potential as a biochemical tool or drug lead.
Mechanism of Action
The mechanism by which N-{4-[4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-amido]phenyl}furan-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
a. Thiophene vs. Pyridine Backbones
- Target Compound : Features a 4-phenyl-3-(1H-pyrrol-1-yl)thiophene backbone.
- Compound 16b (): Replaces thiophene with a pyridine ring (3-cyano-6-phenylpyridin-2-yl). This substitution is linked to improved kinase inhibitory activity in analogous anticancer agents .
b. Substituent Effects on the Phenyl Ring
- Target Compound : The phenyl group at the thiophene-2-amido position is para-substituted with a furan-2-carboxamide.
- F423-0015 (): Substitutes the amido-linked phenyl with a 4-butylphenyl group.
- 3-(1H-pyrrol-1-yl)-N-[4-(sulfamoylmethyl)phenyl]thiophene-2-carboxamide () : Incorporates a sulfamoylmethyl group on the phenyl ring. The sulfonamide moiety introduces strong hydrogen-bonding capacity and polarity, likely improving solubility (e.g., LogP reduction by ~1.5 units) and target engagement in hydrophilic environments .
Physicochemical Properties
*LogP values estimated using fragment-based methods (e.g., Moriguchi LogP).
Key Research Findings and Implications
- Synthetic Accessibility : The target compound’s amide-linked phenyl group may complicate synthesis compared to simpler alkyl-substituted analogs (e.g., F423-0015), requiring precise coupling reagents and purification steps .
- Thermodynamic Stability : The pyrrole-thiophene core is prone to oxidative degradation, whereas pyridine-based analogs () show higher stability under physiological conditions .
- Toxicity Considerations : Sulfonamide-containing analogs () may carry higher renal toxicity risks, while the target compound’s amide bonds could reduce such liabilities .
Biological Activity
N-{4-[4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-amido]phenyl}furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a furan ring, a thiophene moiety, and an amide functional group, contributing to its diverse physicochemical properties. Its molecular formula is C23H22N4O2S, with a molecular weight of 398.51 g/mol. The presence of both aromatic and heterocyclic rings enhances its potential interactions with biological targets, making it a candidate for various therapeutic applications .
Synthesis
The synthesis of this compound typically involves multi-step synthetic pathways that integrate various chemical reactions. The synthetic route often includes the formation of the thiophene and furan rings followed by amide coupling reactions, which are essential for constructing the complex structure of this compound .
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance, derivatives of thiophene and pyrrole have been reported to demonstrate potent antitumor effects against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells or inhibition of specific kinases involved in cancer progression .
Table 1: Comparison of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Furan, Thiophene, Amide | Potential Anticancer |
| 4-(3-methylphenyl)-N-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide | Thiophene core, phenyl substituents | Anti-inflammatory |
| 5-(4-methylphenyl)-N-(3-(1H-pyrazol-1-yl)thiophen-2-carboxamide | Pyrazole instead of pyrrole | Antimicrobial |
The unique combination of heterocycles in this compound is believed to enhance its biological activity compared to simpler analogs .
The biological activity is hypothesized to stem from the ability of the compound to interact with specific protein targets involved in cell signaling pathways. Preliminary studies suggest that it may bind to receptors or enzymes associated with cancer progression, potentially inhibiting their activity and leading to reduced cell proliferation . Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to quantitatively assess these interactions.
Case Studies
In vitro studies have shown that related compounds exhibit significant cytotoxicity against various cancer cell lines. For example, compounds derived from thiophene have demonstrated IC50 values in the low micromolar range against lung (A549) and breast (MCF7) cancer cell lines. These findings suggest that this compound could possess similar or enhanced efficacy .
Example Study Findings
One study reported that a structurally similar compound induced apoptosis in A549 cells with an IC50 value of approximately 49.85 µM . Another investigation highlighted the potential for autophagy induction without apoptosis in MCF7 cells, indicating a multifaceted mechanism of action that warrants further exploration .
Q & A
Basic: What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions, starting with the functionalization of the thiophene core. Key steps include:
- Amide bond formation : Coupling 4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid with 4-aminophenylfuran-2-carboxamide using carbodiimide-based coupling agents (e.g., EDCI or DCC) under anhydrous conditions .
- Substituent introduction : The pyrrole and phenyl groups are introduced via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (80–120°C) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using DMSO/water) is essential to achieve >95% purity .
Methodological Note : Monitor reaction progress via TLC and confirm intermediates via (e.g., disappearance of amine protons at δ 5.2–5.5 ppm) .
Basic: Which analytical techniques are critical for confirming structural integrity and purity?
- NMR Spectroscopy : and identify substituent integration (e.g., pyrrole protons at δ 6.8–7.2 ppm, furan protons at δ 7.4–7.6 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺ ~495.18 g/mol) and detect impurities .
- X-ray Crystallography : Resolve ambiguous stereochemistry; SHELX software is recommended for refinement of high-resolution data .
Data Conflict Example : Discrepancies in aromatic proton shifts may arise from solvent polarity—compare DMSO-d₆ vs. CDCl₃ spectra .
Advanced: How can researchers resolve contradictions in biological activity data across assays?
Contradictions often stem from:
- Assay conditions : Varying pH, temperature, or cell lines (e.g., IC₅₀ differences in HeLa vs. MCF-7 cells) .
- Metabolic instability : Use LC-MS to identify degradation products (e.g., hydrolysis of the furan ring in serum-containing media) .
- Orthogonal assays : Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays to confirm direct binding .
Methodological Approach : Perform dose-response curves in triplicate and use statistical tools (e.g., ANOVA) to assess significance .
Advanced: What challenges arise in crystallographic analysis, and how can SHELX address them?
- Crystal twinning : Common due to the compound’s planar structure; use TWINLAW in SHELXL to model twinning matrices .
- Disorder in substituents : The pyrrole and phenyl groups may exhibit rotational disorder. Apply PART and AFIX commands in SHELXL to refine occupancy .
- High-resolution data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to resolve weak electron density for light atoms (e.g., sulfur in thiophene) .
Advanced: What strategies enhance bioavailability while maintaining target affinity?
- Prodrug modification : Introduce ester groups at the carboxamide moiety (e.g., methyl ester) to improve membrane permeability, followed by enzymatic hydrolysis in vivo .
- Solubility enhancement : Co-crystallize with cyclodextrins or use PEGylated formulations to increase aqueous solubility .
- Structure-activity relationship (SAR) : Replace the phenyl group with fluorinated analogs (e.g., 4-fluorophenyl) to balance lipophilicity and metabolic stability .
Validation : Assess pharmacokinetics via rodent models (plasma t½, Cmax) and compare with in vitro microsomal stability data .
Advanced: How can by-product formation during synthesis be minimized?
- Optimize stoichiometry : Use a 1.2:1 molar ratio of carboxylic acid to amine to prevent unreacted intermediates .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂ vs. BF₃·OEt₂) to suppress side reactions like pyrrole ring oxidation .
- Temperature control : Maintain reactions at 0–5°C during amide coupling to reduce epimerization or racemization .
Analytical Troubleshooting : Use HPLC-MS to identify by-products (e.g., dimerization products at m/z ~990) and adjust purification protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
